

Bioequivalence of Two Immediate-Release Vinpocetine Formulations: A Comparative Analysis

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Compound of Interest		
Compound Name:	Apovincaminic acid	
Cat. No.:	B1209510	Get Quote

A comprehensive comparison of two 10 mg immediate-release vinpocetine tablet formulations was conducted to assess their bioequivalence in healthy male volunteers. This guide presents the key pharmacokinetic data, details the experimental protocol, and provides a visual representation of the study's workflow.

The study centered on the analysis of **apovincaminic acid** (AVA), the primary and active metabolite of vinpocetine. Due to the rapid biotransformation of vinpocetine and resulting low plasma concentrations, AVA serves as a reliable surrogate for determining the bioavailability and bioequivalence of vinpocetine formulations.[1][2][3][4][5]

Comparative Pharmacokinetic Data

The bioequivalence of a generic test product and a reference product of 10 mg vinpocetine tablets was evaluated based on the pharmacokinetic parameters of **apovincaminic acid**. The following table summarizes the mean values for the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve from time zero to infinity (AUC0-∞).



Pharmacokinetic Parameter	Test Product (Mean ± SD)	Reference Product (Mean ± SD)	90% Confidence Interval
Cmax (ng/mL)	49.5 ± 16	51.4 ± 14	0.83 - 1.08
AUC0-∞ (ng·h/mL)	95 ± 29	96.9 ± 26	0.88 - 1.08
Tmax (h)	Not statistically significant difference	Not statistically significant difference	N/A

The 90% confidence intervals for the ratio of the geometric means of Cmax and AUC0-∞ for the test and reference products fell within the conventional bioequivalence range of 80-125%.[1][2] [3] This indicates that the two formulations are bioequivalent in terms of the rate and extent of absorption.

Experimental Protocol

The bioequivalence study was conducted using a single-dose, randomized, two-period, crossover design.

Study Population: The study enrolled 24 healthy male volunteers.[1][3]

Study Design:

- Randomization: Participants were randomly assigned to one of two treatment sequences.
- Treatment Periods: In the first period, subjects received a single 10 mg dose of either the
 test or the reference vinpocetine formulation. After a washout period to ensure complete
 elimination of the drug, they received the alternate formulation in the second period.
- Blood Sampling: Blood samples were collected from each volunteer at predetermined time intervals after drug administration to measure the plasma concentrations of apovincaminic acid.

Analytical Method: A validated high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) method was employed for the quantitative determination of **apovincaminic acid** in plasma samples.[1][3][6] This method offers high specificity, sensitivity,



and reliability for bioanalytical applications.[6] The calibration curve for **apovincaminic acid** was linear in the range of 4 to 240 ng/mL.[2][6]

Pharmacokinetic and Statistical Analysis: Pharmacokinetic parameters, including Cmax, Tmax, and AUC0-∞, were calculated from the plasma concentration-time data for each subject. Statistical analysis, specifically Schuirmann's two one-sided t-test, was used to determine the 90% confidence intervals for the ratios of Cmax and AUC0-∞ between the test and reference formulations.[2][3] The difference in Tmax between the two products was analyzed using a non-parametric test (Friedman test).[1][2][3]

Experimental Workflow Diagram

The following diagram illustrates the workflow of the bioequivalence study.

Caption: Workflow of the randomized, crossover bioequivalence study.

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